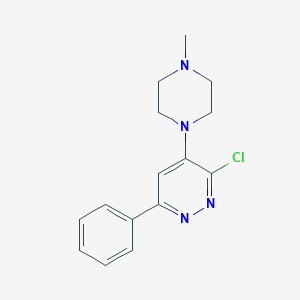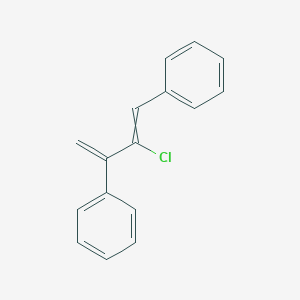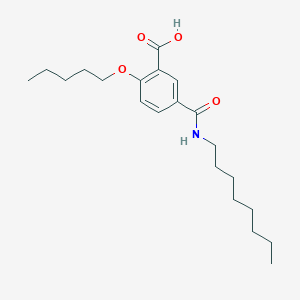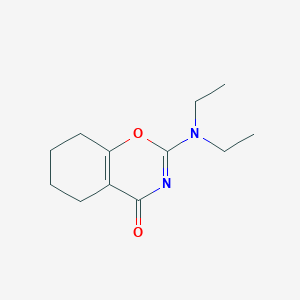
3-Chloro-4'-ethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4’-ethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a chlorine atom at the 3-position and an ethyl group at the 4’-position on the biphenyl structure makes this compound unique. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-ethyl-1,1’-biphenyl can be achieved through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of 3-chlorobiphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
-
Suzuki-Miyaura Coupling: : This method involves the coupling of 3-chlorobiphenyl with an ethylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-Chloro-4’-ethyl-1,1’-biphenyl often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the ethyl group to an ethyl radical.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH₂) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated biphenyl or ethyl radicals.
Applications De Recherche Scientifique
3-Chloro-4’-ethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-Chloro-4’-ethyl-1,1’-biphenyl depends on the specific reaction or application:
Substitution Reactions: The chlorine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Oxidation Reactions: The ethyl group undergoes oxidation to form carboxylic acids or aldehydes through a series of electron transfer steps.
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
3-Chloro-4’-ethyl-1,1’-biphenyl can be compared with other biphenyl derivatives:
3-Chlorobiphenyl: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
4-Ethylbiphenyl: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloro-1,1’-biphenyl: Similar structure but with the chlorine atom at the 4-position, leading to different reactivity and steric effects
The unique combination of the chlorine atom and ethyl group in 3-Chloro-4’-ethyl-1,1’-biphenyl provides distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
89346-65-6 |
|---|---|
Formule moléculaire |
C14H13Cl |
Poids moléculaire |
216.70 g/mol |
Nom IUPAC |
1-chloro-3-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10H,2H2,1H3 |
Clé InChI |
UNXUJJHSQWXCEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)



![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)




![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)

![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
